(2Z)-3-[2-fluoro-4-(piperidin-1-yl)phenyl]-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile
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Overview
Description
(2Z)-3-[2-fluoro-4-(piperidin-1-yl)phenyl]-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile is a complex organic compound that features a combination of fluorinated aromatic rings, a piperidine moiety, and a benzimidazole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[2-fluoro-4-(piperidin-1-yl)phenyl]-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. One common route starts with the preparation of the benzimidazole core, followed by the introduction of the fluorinated aromatic ring and the piperidine moiety. Key steps include:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the fluorinated aromatic ring: This step often involves a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the aromatic ring.
Attachment of the piperidine moiety: This can be done through a nucleophilic substitution reaction where the piperidine ring is attached to the aromatic ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-[2-fluoro-4-(piperidin-1-yl)phenyl]-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of more saturated compounds.
Scientific Research Applications
(2Z)-3-[2-fluoro-4-(piperidin-1-yl)phenyl]-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.
Materials Science: It is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used in studies investigating its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of (2Z)-3-[2-fluoro-4-(piperidin-1-yl)phenyl]-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of their activity. The pathways involved can vary depending on the specific application, but may include inhibition of enzyme activity, receptor antagonism, or modulation of ion channel function.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-3-[2-chloro-4-(piperidin-1-yl)phenyl]-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile
- (2Z)-3-[2-bromo-4-(piperidin-1-yl)phenyl]-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile
Uniqueness
The uniqueness of (2Z)-3-[2-fluoro-4-(piperidin-1-yl)phenyl]-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom, in particular, can significantly influence the compound’s reactivity and interaction with biological targets.
Properties
IUPAC Name |
(Z)-3-(2-fluoro-4-piperidin-1-ylphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4/c1-15-5-8-20-21(11-15)26-22(25-20)17(14-24)12-16-6-7-18(13-19(16)23)27-9-3-2-4-10-27/h5-8,11-13H,2-4,9-10H2,1H3,(H,25,26)/b17-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQPOOQAEVOCBU-ATVHPVEESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=CC3=C(C=C(C=C3)N4CCCCC4)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=C(C=C(C=C3)N4CCCCC4)F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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